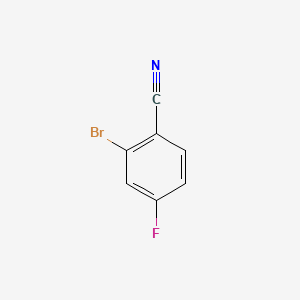

2-Bromo-4-fluorobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNDREXLRLDWEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189823 | |

| Record name | 2-Bromo-4-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36282-26-5 | |

| Record name | 2-Bromo-4-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36282-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036282265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-4-fluorobenzonitrile: A Comprehensive Technical Guide

CAS Number: 36282-26-5

This technical guide provides an in-depth overview of 2-Bromo-4-fluorobenzonitrile, a pivotal building block in modern synthetic chemistry. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

This compound is a dihalogenated benzonitrile derivative.[1] Its trifunctional nature, arising from the nitrile, bromo, and fluoro groups, makes it a highly versatile reagent in organic synthesis.[2] The compound typically appears as an off-white to pale yellow solid.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 36282-26-5 | [1][3][5][6] |

| Molecular Formula | C₇H₃BrFN | [1][3][5][6] |

| Molecular Weight | 200.01 g/mol | [1][3][5][6] |

| Appearance | Off-white powder; White to Gray to Brown powder to crystal | [3][4] |

| Melting Point | 74-79 °C | [5] |

| Purity | ≥97% or ≥98% | [3][5] |

| EINECS Number | 252-949-7 | [5][6] |

| Synonyms | 4-Fluoro-2-bromobenzonitrile; Benzonitrile, 2-bromo-4-fluoro- | [4] |

Reactivity and Applications

The unique arrangement of functional groups in this compound dictates its reactivity and broad utility. The bromine atom is susceptible to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.[1][2] The fluorine atom, activated by the electron-withdrawing nitrile group, serves as an excellent leaving group in nucleophilic aromatic substitution reactions.[1] The nitrile group itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or can participate in cycloaddition reactions to form heterocycles like oxadiazoles.[1][2]

This versatile reactivity profile makes this compound a valuable intermediate in several fields:

-

Pharmaceutical Synthesis: It is a common molecular scaffold for active pharmaceutical ingredients (APIs).[1] It has been utilized in the synthesis of cannabinoid receptor type 2 (CB2) selective modulators for treating central nervous system disorders, as well as dual aromatase-steroid sulfatase inhibitors.[1]

-

Materials Science: Its distinct electronic properties are leveraged in the development of advanced materials, including organic semiconductors and polymers.[3] It is also used in the synthesis of highly triplet energy iridium(III) isocyanoborato complexes for applications in photochemistry.[1]

-

Agrochemicals: The compound is used in the formulation of pesticides and herbicides.[3]

-

Organic Synthesis: It serves as a versatile substrate with multiple reactive sites for the construction of complex molecules.[1]

Caption: Reactivity pathways of this compound.

Experimental Protocols: Synthesis

Detailed below are two distinct methods for the synthesis of this compound.

Synthesis from 2-Bromo-4-fluorobenzamide

This method involves the dehydration of a benzamide to the corresponding nitrile.

Experimental Procedure: A solution of 2-bromo-4-fluorobenzamide (10.9 g, 0.05 mol) in dry pyridine (50 mL) is stirred and cooled in an ice bath.[7] Trifluoroacetic anhydride (11.2 g, 0.0525 mol) is added dropwise.[7] The reaction mixture is then stirred at room temperature for 2 hours. The majority of the solvent is removed under reduced pressure. The resulting residue is dissolved in ether, washed, and dried. Evaporation of the ether under reduced pressure yields the crude product as a solid. The final product can be purified by sublimation at 55°C and 0.05 mm to afford white crystals with a melting point of 75°-76.5°C.[7]

Caption: Workflow for the synthesis of this compound.

Synthesis from 2-Bromo-4-fluorobenzaldehyde

This method utilizes a ruthenium-based photocatalyst for the conversion of an aldehyde to a nitrile.

Experimental Procedure: In a dry 2 mL reaction vial, 2-bromo-4-fluorobenzaldehyde (0.136 g, 1 mmol), pyridine (0.474 g, 6.0 mmol), Ru(bpy)₃(PF₆)₂ (0.017 g, 0.02 mmol), an additional reagent (0.043 g, 0.20 mmol), and (NH₄)₂S₂O₈ (0.501 g, 2.2 mmol) are combined in acetonitrile (2 mL).[8] Activated 3Å molecular sieves (~0.2 g) are added, and the vial is sealed. The reaction mixture is irradiated in a blue LED reactor for 24 hours.[8] Upon completion, the reaction is quenched with ethyl acetate (EtOAc) and transferred to a separatory funnel. The mixture is further diluted with EtOAc (30 mL) and 0.5 M HCl (aq, 30 mL) to separate the layers. The aqueous layer is extracted with EtOAc (3 x 20 mL). The combined organic layers are washed sequentially with 0.5 M HCl (aq, 2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL). The organic layer is then dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography, eluting with a hexane/EtOAc (90:10) mixture to yield pure this compound as a white solid (50% yield).[8]

Caption: Photocatalytic synthesis workflow.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[9] It is known to cause skin irritation and serious eye irritation, and may also cause respiratory irritation.[9]

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Precautionary Measures: When handling this compound, it is crucial to use appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[9] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.[9] Avoid contact with skin, eyes, and clothing. After handling, wash hands and any exposed skin thoroughly.[9] Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[9] In case of spillage, sweep up the material and place it in a suitable container for disposal.[10] Prevent the chemical from entering drains.[10] For disposal, follow local regulations and use an approved waste disposal plant.[9]

References

- 1. ossila.com [ossila.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 36282-26-5: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound 97 36282-26-5 [sigmaaldrich.cn]

- 6. chemwhat.com [chemwhat.com]

- 7. prepchem.com [prepchem.com]

- 8. This compound | 36282-26-5 [chemicalbook.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromo-4-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-fluorobenzonitrile, a key building block in modern medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, and reactivity, with a focus on its application in the development of pharmacologically active compounds.

Core Properties of this compound

This compound is a dihalogenated benzonitrile that serves as a versatile scaffold in organic synthesis. Its molecular structure, featuring a bromine atom, a fluorine atom, and a nitrile group on a benzene ring, offers multiple reaction sites for the construction of complex molecules.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 200.01 g/mol | [1] |

| Molecular Formula | C₇H₃BrFN | [1] |

| CAS Number | 36282-26-5 | [2][3] |

| Appearance | White to pale cream/purple crystalline powder | [4] |

| Melting Point | 73-79 °C | [2] |

| Purity | ≥97% | [4] |

| Boiling Point | Not available | N/A |

| Density | Not available | N/A |

| Solubility | Moderately soluble in organic solvents | [1] |

Synthesis of this compound

There are multiple synthetic routes to obtain this compound. Below are two common laboratory-scale protocols.

Synthesis from 2-Bromo-4-fluorobenzamide

This method involves the dehydration of the corresponding benzamide using trifluoroacetic anhydride.[2]

Experimental Protocol:

-

In a round-bottom flask, dissolve 10.9 g (0.05 mol) of 2-bromo-4-fluorobenzamide in 50 mL of dry pyridine.

-

Cool the stirred solution in an ice bath.

-

Add 11.2 g (0.0525 mol) of trifluoroacetic anhydride dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Remove the bulk of the pyridine under reduced pressure.

-

Dissolve the residue in diethyl ether and wash the ethereal solution with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the solid product by sublimation at 55 °C and 0.05 mm pressure to obtain white crystals of this compound.[2]

Synthesis from 2-Bromo-4-fluorobenzaldehyde

This protocol describes the conversion of the aldehyde to the nitrile via an oxime intermediate, facilitated by a ruthenium photocatalyst.[3]

Experimental Protocol:

-

In a 2 mL reaction vial, combine 2-bromo-4-fluorobenzaldehyde (0.136 g, 1 mmol), pyridine (0.474 g, 6.0 mmol), Ru(bpy)₃(PF₆)₂ (0.017 g, 0.02 mmol), (NH₄)₂S₂O₈ (0.501 g, 2.2 mmol), and activated 3Å molecular sieves (approx. 0.2 g).

-

Add acetonitrile (2 mL) to the vial to achieve a 0.5 M concentration of the aldehyde.

-

Seal the reaction vial and place it in a blue LED reactor for 24 hours, maintaining the temperature at approximately 50 °C.

-

After 24 hours, quench the reaction with ethyl acetate and transfer the mixture to a separatory funnel.

-

Add additional ethyl acetate (30 mL) and 0.5 M HCl (aq, 30 mL) to separate the layers.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash sequentially with 0.5 M HCl (aq, 2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a hexane/EtOAc mixture (90:10), to yield pure this compound as a white solid.[3]

Chemical Reactivity and Applications

This compound is a valuable intermediate due to its three distinct reactive sites, which can be addressed with high selectivity.

Suzuki-Miyaura Cross-Coupling

The bromo substituent is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various boronic acids.[4]

Logical Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom is an excellent leaving group for nucleophilic aromatic substitution, activated by the electron-withdrawing nitrile group.[4] This allows for the introduction of various nucleophiles at the C4 position.

Experimental Protocol for Methoxylation:

-

Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF.

-

Add sodium methoxide (1.1 to 1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture at a temperature between room temperature and 80 °C.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent like dichloromethane (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the product by flash chromatography.[5]

Synthesis of 1,2,4-Oxadiazoles

The nitrile group can be converted into a 1,2,4-oxadiazole ring, a common bioisostere for esters and amides in drug design. This transformation is particularly relevant as derivatives of this compound are known to be type 2 cannabinoid receptor (CB2) modulators.[4]

Logical Workflow for Oxadiazole Synthesis:

Caption: General workflow for the synthesis of 1,2,4-oxadiazoles from a nitrile.

Application in Drug Discovery: Targeting the Cannabinoid Receptor Type 2 (CB2)

Derivatives of this compound have been investigated as selective modulators of the Cannabinoid Receptor Type 2 (CB2). The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed on immune cells and is a promising therapeutic target for inflammatory and neuropathic pain conditions.

CB2 Receptor Signaling Pathway:

Caption: Simplified signaling pathway of the CB2 receptor.

Spectroscopic Characterization

Mass Spectrometry

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, a characteristic M+2 peak with nearly equal intensity to the M⁺ peak will be observed, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation: Common fragmentation pathways would involve the loss of the bromine atom, followed by the loss of HCN from the nitrile group.

Infrared (IR) Spectroscopy

-

Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected around 2230 cm⁻¹.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.

-

C-F Stretch: A strong absorption in the 1250-1000 cm⁻¹ region.

-

C-Br Stretch: A peak in the 700-500 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum will show three signals in the aromatic region (typically 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. The signals will exhibit complex splitting patterns due to coupling with each other and with the ¹⁹F nucleus.

-

¹³C NMR: The spectrum will display seven distinct signals for the seven carbon atoms. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The chemical shifts will be influenced by the electronegativity of the halogen and nitrile substituents.

This guide serves as a foundational resource for researchers working with this compound. For further information, consulting the primary literature and safety data sheets is recommended.

References

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Bromo-4-fluorobenzonitrile, a key building block in the development of novel pharmaceuticals and advanced materials.

Core Chemical Properties

This compound is a dihalogenated benzonitrile that serves as a versatile intermediate in organic synthesis.[1] Its trifunctional nature, featuring a nitrile group, a fluorine substituent, and a bromine substituent, allows for a high degree of chemical manipulation.[2]

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃BrFN | [1] |

| Molecular Weight | 200.01 g/mol | [1] |

| Appearance | White to off-white or pale purple crystalline powder. | [1][2] |

| Melting Point | 75-78 °C | [3] |

| Boiling Point | 238-239 °C (for isomer 4-Bromo-2-fluorobenzonitrile, estimated) | [4] |

| Density | 1.7286 g/cm³ (rough estimate for isomer) | [4][5] |

| Solubility | Soluble in methanol, insoluble in water. | [4] |

| CAS Number | 36282-26-5 | [1] |

Synthesis and Reactivity

This compound is a valuable synthon due to its three distinct reactive sites. The bromine atom is readily susceptible to palladium-catalyzed cross-coupling reactions, the fluorine atom can be displaced through nucleophilic aromatic substitution, and the nitrile group can undergo various transformations.[1][2]

Synthetic Routes

Several synthetic pathways to this compound have been reported. Two common methods are detailed below.

1. Dehydration of 2-Bromo-4-fluorobenzamide:

A prevalent method involves the dehydration of 2-bromo-4-fluorobenzamide using a dehydrating agent such as trifluoroacetic anhydride in pyridine.[3]

Experimental Protocol: Synthesis from 2-Bromo-4-fluorobenzamide [3]

-

Materials:

-

2-bromo-4-fluorobenzamide (10.9 g, 0.05 mol)

-

Dry pyridine (50 ml)

-

Trifluoroacetic anhydride (11.2 g, 0.0525 mol)

-

Ether

-

-

Procedure:

-

A solution of 2-bromo-4-fluorobenzamide in dry pyridine is stirred and cooled in an ice bath.

-

Trifluoroacetic anhydride is added dropwise to the cooled solution.

-

After the addition is complete, the reaction mixture is allowed to stir at room temperature for 2 hours.

-

The bulk of the solvent is evaporated under reduced pressure.

-

The residue is dissolved in ether.

-

The ethereal extract is washed, dried, and evaporated under reduced pressure to yield the solid product.

-

The product can be further purified by sublimation at 55°C and 0.05 mm to yield white crystals.

-

2. Conversion from 2-Bromo-4-fluorobenzaldehyde:

Another synthetic approach involves the conversion of 2-bromo-4-fluorobenzaldehyde to the corresponding nitrile.

Experimental Protocol: Synthesis from 2-Bromo-4-fluorobenzaldehyde [6]

-

Materials:

-

2-bromo-4-fluorobenzaldehyde

-

Pyridine

-

Acetonitrile

-

Ru(bpy)₃(PF₆)₂

-

(NH₄)₂S₂O₈

-

Activated 3Å molecular sieves

-

Ethyl acetate (EtOAc)

-

0.5 M HCl (aq)

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel

-

Hexane

-

-

Procedure:

-

In a dry reaction vial, combine 2-bromo-4-fluorobenzaldehyde, pyridine, and acetonitrile.

-

Add Ru(bpy)₃(PF₆)₂, (NH₄)₂S₂O₈, and activated 3Å molecular sieves.

-

Seal the reaction vial and irradiate with a blue LED for 24 hours, maintaining the temperature at approximately 50 °C.

-

Upon completion, quench the reaction with EtOAc and transfer the mixture to a separatory funnel.

-

Add additional EtOAc and 0.5 M HCl (aq) to separate the organic and aqueous layers.

-

Extract the aqueous layer with EtOAc.

-

Combine the organic layers and wash sequentially with 0.5 M HCl (aq), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a hexane/EtOAc solvent mixture.

-

Concentrate the eluate by rotary evaporation to obtain pure this compound as a white solid.

-

Key Reactions

The reactivity of this compound makes it a cornerstone for the synthesis of a diverse array of complex molecules.

1. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling):

The bromine atom at the 2-position is an excellent handle for introducing various aryl or vinyl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1]

General Experimental Protocol: Suzuki-Miyaura Coupling [7][8][9]

-

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1–1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

-

-

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Seal the flask, evacuate, and backfill with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC, GC-MS, or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

2. Nucleophilic Aromatic Substitution (SNAr):

The fluorine atom at the 4-position is activated by the electron-withdrawing nitrile group, making it a suitable leaving group for nucleophilic aromatic substitution reactions.[1] This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates.[10]

General Experimental Protocol: Nucleophilic Aromatic Substitution [10][11]

-

Materials:

-

This compound (1.0 equiv)

-

Nucleophile (e.g., amine, alcohol, thiol; 1.2 equiv)

-

Base (e.g., K₂CO₃, Et₃N; 2.0 equiv)

-

Polar aprotic solvent (e.g., DMF, DMSO, acetonitrile)

-

-

Procedure:

-

Dissolve the nucleophile in the chosen solvent in a reaction flask.

-

If the nucleophile is not already deprotonated, add the base and stir at room temperature.

-

Add a solution of this compound in the same solvent.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).

-

Work-up the reaction by diluting with water and acidifying with a dilute acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Spectroscopic Data (Predicted)

¹H NMR (Predicted):

The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 7.0-8.0 ppm). The proton ortho to the bromine will likely appear as a doublet, the proton ortho to the fluorine as a doublet of doublets, and the proton between the fluorine and nitrile groups as a doublet of doublets.

¹³C NMR (Predicted):

The carbon NMR spectrum will exhibit seven distinct signals. The carbon bearing the nitrile group will be significantly downfield (around 115-120 ppm). The carbons attached to the bromine and fluorine atoms will also show characteristic shifts, with the carbon-fluorine coupling being a prominent feature. Aromatic carbons typically appear in the range of 110-140 ppm.

Safety Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Applications in Research and Drug Development

The unique structural features and reactivity of this compound make it a valuable building block in several areas of research and development:

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological and cardiovascular conditions.[2]

-

Agrochemicals: The compound is utilized in the formulation of pesticides and herbicides.[2]

-

Materials Science: It is employed in the fabrication of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic solar cells.[2]

Visualizations

Synthesis of this compound

Caption: Synthetic pathways to this compound.

Reactivity of this compound

Caption: Key reactions of this compound.

References

- 1. ossila.com [ossila.com]

- 2. chemimpex.com [chemimpex.com]

- 3. prepchem.com [prepchem.com]

- 4. 4-Bromo-2-fluorobenzonitrile | 105942-08-3 [chemicalbook.com]

- 5. Pharmaceutical and chemical intermediates,CAS#:79630-23-2,3-溴-4-氟苯腈,Benzonitrile, 3-bromo-4-fluoro- [en.chemfish.com]

- 6. This compound | 36282-26-5 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. ocf.berkeley.edu [ocf.berkeley.edu]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Bromo-4-fluorobenzonitrile: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-fluorobenzonitrile, a pivotal chemical intermediate in the fields of pharmaceutical sciences, agrochemicals, and materials science. Its unique trifunctional structure offers significant versatility in synthetic chemistry, making it a valuable building block for complex molecular architectures. This document details its chemical and physical properties, established synthesis protocols, key applications, and essential safety information.

Core Chemical and Physical Properties

This compound is an organic compound featuring a benzene ring substituted with a bromine atom at the second position, a fluorine atom at the fourth position, and a nitrile group at the first position.[1] This substitution pattern imparts distinct reactivity to each functional group, enabling selective chemical transformations.[2]

Below is a summary of its key quantitative data:

| Property | Value | Reference(s) |

| CAS Number | 36282-26-5 | [3][4] |

| Molecular Formula | C₇H₃BrFN | [3][4] |

| Molecular Weight | 200.01 g/mol | [3][4] |

| Appearance | White to off-white or pale purple powder/crystal | [1][3][4] |

| Melting Point | 75 - 78 °C | [3][5] |

| Purity | Typically ≥ 97-98% | [3][4] |

| Solubility | Moderately soluble in organic solvents | [1] |

| Storage Conditions | Store in a cool, dry, well-ventilated place | [6][7] |

Molecular Structure

The structure of this compound is fundamental to its utility in synthetic chemistry.

Caption: 2D structure of this compound.

Synthesis Protocols

This compound can be synthesized via several routes. The following are detailed experimental protocols for two common methods.

Synthesis from 2-Bromo-4-fluorobenzamide

This method involves the dehydration of a benzamide precursor using trifluoroacetic anhydride.

Experimental Protocol:

-

A solution of 10.9 g (0.05 mole) of 2-bromo-4-fluorobenzamide is prepared in 50 ml of dry pyridine.[5]

-

The solution is stirred and cooled in an ice-bath.[5]

-

While cooling, 11.2 g (0.0525 mole) of trifluoroacetic anhydride is added dropwise.[5]

-

The reaction mixture is allowed to stir at room temperature for 2 hours.[5]

-

The bulk of the pyridine solvent is evaporated under reduced pressure.[5]

-

The resulting residue is dissolved in ether. The ethereal extract is washed and dried.[5]

-

Evaporation of the ether under reduced pressure yields the solid product.[5]

-

The crude product can be purified by sublimation at 55°C and 0.05 mm to yield white crystals of this compound.[5]

Caption: Workflow for synthesis from 2-Bromo-4-fluorobenzamide.

Synthesis from 2-Bromo-4-fluorobenzaldehyde

This protocol describes a modern photocatalytic approach to synthesize the target compound from an aldehyde precursor.

Experimental Protocol:

-

In a dry 2 mL reaction vial, add 2-bromo-4-fluorobenzaldehyde (0.136 g, 1 mmol), pyridine (0.474 g, 6.0 mmol), and acetonitrile (2 mL).[8]

-

To this mixture, add the ruthenium catalyst Ru(bpy)₃(PF₆)₂ (0.017 g, 0.02 mmol), an additional reagent (0.043 g, 0.20 mmol), ammonium persulfate ((NH₄)₂S₂O₈, 0.501 g, 2.2 mmol), and activated 3Å molecular sieves (~0.2 g).[8]

-

Seal the reaction vial and place it in a blue LED reactor for 24 hours of irradiation, maintaining a temperature of approximately 50°C.[8]

-

After 24 hours, quench the reaction with ethyl acetate (EtOAc).[8]

-

Transfer the mixture to a separatory funnel. Add additional EtOAc (30 mL) and 0.5 M HCl (aq, 30 mL) to separate the layers.[8]

-

Extract the aqueous layer with EtOAc (3 x 20 mL).[8]

-

Combine the organic layers and wash sequentially with 0.5 M HCl (aq, 2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).[8]

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.[8]

-

Purify the crude product via silica gel column chromatography, eluting with a hexane/EtOAc mixture (e.g., 90:10), to yield pure this compound as a white solid.[8]

Reactivity and Applications

The synthetic utility of this compound arises from the differential reactivity of its three functional groups.[2][3] This allows for its use as a versatile molecular scaffold in the synthesis of a wide range of high-value chemicals.

-

Pharmaceuticals: It is a key intermediate for Active Pharmaceutical Ingredients (APIs).[3] The nitrile group can be reacted with hydroxylamine to form oxadiazoles, which are used in developing type 2 cannabinoid receptor (CB2) modulators for treating central nervous system disorders.[3] It is also used in the synthesis of kinase inhibitors and other targeted therapies.[9][10]

-

Agrochemicals: The compound serves as a building block in the creation of novel pesticides, herbicides, and fungicides.[1][4]

-

Advanced Materials: It is used in the synthesis of intermediates for Organic Light-Emitting Diodes (OLEDs) and other organic electronic materials.[4][10]

The primary reaction pathways involve:

-

Palladium-catalyzed Cross-Coupling: The bromo-substituent readily participates in reactions like Suzuki and Buchwald-Hartwig couplings to form new C-C bonds.[3][10]

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitrile group activates the ring, making the fluoride an excellent leaving group for SₙAr reactions.[3]

-

Nitrile Group Transformation: The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.[2]

Caption: Key reaction pathways and applications of this compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

| Hazard Statement | Precautionary Measures | Reference(s) |

| Harmful if swallowed, in contact with skin, or if inhaled. | Avoid breathing dust/fume/gas/mist/vapors/spray. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. | [6][11][12] |

| Causes skin and serious eye irritation. | Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. | [6][11][12] |

| May cause respiratory irritation. | If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. | [6][12] |

| Storage | Keep container tightly closed in a dry and well-ventilated place. | [6][7] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | [6] |

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[6]

-

Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Take off contaminated clothing and wash it before reuse.[6]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[6][7]

References

- 1. CAS 36282-26-5: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. ossila.com [ossila.com]

- 4. chemimpex.com [chemimpex.com]

- 5. prepchem.com [prepchem.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. This compound | 36282-26-5 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Physical Properties of 2-Bromo-4-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of 2-Bromo-4-fluorobenzonitrile (CAS No. 36282-26-5), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended to be a valuable resource for researchers and professionals in drug development, offering a concise summary of its physical characteristics and detailed experimental protocols for their determination.

Core Physical Properties

This compound is a dihalogenated benzonitrile derivative. Its physical state at standard conditions is a solid, appearing as white to pale cream or pale purple crystals or powder.[1][2]

Quantitative Physical Data

| Physical Property | Value | Source(s) |

| Molecular Formula | C₇H₃BrFN | [1] |

| Molecular Weight | 200.01 g/mol | [1] |

| Melting Point | 73.0-79.0 °C | [2] |

| 77 °C | [1] | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| Appearance | White to pale cream crystals or powder; Pale purple powder | [1][2] |

| CAS Number | 36282-26-5 | [1][2] |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the primary physical properties of organic compounds like this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range is the melting point of the substance.

-

Purity Indication: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. As this compound is a solid at room temperature, its boiling point would be determined at a reduced pressure to avoid decomposition at high temperatures.

Methodology (Thiele Tube Method):

-

Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the sample.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). The Thiele tube is designed to ensure uniform heating.

-

Heating: The Thiele tube is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and a slow stream of bubbles will emerge from the open end.

-

Observation: Heating is continued until a steady stream of bubbles emerges. The heat is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Determination of Density

The density of a substance is its mass per unit volume. For a solid like this compound, the density can be determined using the displacement method.

Methodology:

-

Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.

-

Volume Measurement by Displacement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., a non-polar solvent if the compound is non-polar). The initial volume of the liquid is recorded.

-

Displacement: The weighed solid sample is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

-

Final Volume Measurement: The new volume of the liquid in the graduated cylinder is recorded. The difference between the final and initial volumes gives the volume of the solid sample.

-

Calculation: The density is calculated by dividing the mass of the sample by its volume.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of this compound can be qualitatively and quantitatively determined in various solvents.

Methodology (Qualitative):

-

Sample and Solvent: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A small volume of the chosen solvent (e.g., 1 mL of water, ethanol, acetone, etc.) is added to the test tube.

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. Observations are categorized as soluble, partially soluble, or insoluble.

-

Heating: If the substance is insoluble at room temperature, the mixture can be gently heated to observe any change in solubility.

Methodology (Quantitative - Saturated Solution Method):

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of a specific solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24 hours) to ensure that the solution is saturated.

-

Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Analysis: A known volume of the saturated solution is taken, and the solvent is evaporated to dryness. The mass of the remaining solid solute is measured.

-

Calculation: The solubility is then expressed as grams of solute per 100 mL of solvent or in other appropriate units.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound like this compound.

References

An In-depth Technical Guide to the Safety of 2-Bromo-4-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for 2-Bromo-4-fluorobenzonitrile, a dihalogenated benzonitrile building block utilized as a molecular scaffold in the synthesis of active pharmaceutical ingredients (APIs).[1] Understanding the hazards and proper handling procedures is critical for ensuring laboratory safety and mitigating risk in research and development settings.

Chemical Identification and Physical Properties

Proper identification and knowledge of the physical characteristics of a substance are the foundation of safety.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Fluoro-2-bromobenzonitrile |

| CAS Number | 36282-26-5 |

| Molecular Formula | C₇H₃BrFN |

| Molecular Weight | 200.01 g/mol [1][2] |

| Appearance | Pale purple to white or pale cream powder/crystals[1][3] |

| Melting Point | 73.0 - 79.0 °C[3] |

| Purity | ≥97% - 98%[1] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to acute toxicity and irritation.

GHS Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4[2][4][5][6] |

| Acute Toxicity, Dermal | Category 4[2][4][5][6] |

| Acute Toxicity, Inhalation | Category 4[2][4][5][6] |

| Skin Corrosion/Irritation | Category 2[4][5][6] |

| Serious Eye Damage/Eye Irritation | Category 2[2][4][6] |

| Specific target organ toxicity — single exposure (Respiratory system) | Category 3[4][5][6] |

Hazard Statements

The following diagram illustrates the relationship between the GHS hazard classifications and their corresponding pictograms and signal word.

Caption: GHS Hazard Profile for this compound.

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize exposure and ensure stability of the compound.

Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[8] |

| Skin Protection | Wear protective gloves and long-sleeved clothing.[2] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4][6] |

Handling and Storage Procedures

-

Handling: Use in a well-ventilated area.[9] Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] Do not eat, drink, or smoke when using this product.[2] Wash hands and any exposed skin thoroughly after handling.[2]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[2][9] Store away from incompatible materials such as strong oxidizing agents.[4][6]

The following workflow outlines the general procedure for safe handling of this compound in a laboratory setting.

Caption: Laboratory Workflow for Handling this compound.

Emergency Procedures

In the event of accidental exposure or spillage, immediate and appropriate action is crucial.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][4] |

| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][5] |

| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[2][5] |

Accidental Release Measures

-

Personal Precautions: Limit all unnecessary personal contact. Wear protective clothing, impervious gloves, and safety glasses.[9]

-

Environmental Precautions: Prevent entry into drains and waterways.[5]

-

Cleanup: Use dry clean-up procedures and avoid generating dust.[9] Sweep up and shovel into suitable containers for disposal.[4][6]

The following flowchart details the decision-making process for responding to an accidental spill.

Caption: Emergency Response Flowchart for a Chemical Spill.

Experimental Protocol: Synthesis

While specific experimental protocols will vary based on the research objective, a general synthesis method for this compound from 2-bromo-4-fluorobenzaldehyde has been reported.[10] This provides context for the chemical's use and potential for exposure.

General Procedure:

-

In a reaction vial, combine 2-bromo-4-fluorobenzaldehyde and pyridine in acetonitrile.[10]

-

Add Ru(bpy)₃(PF₆)₂, an additional reagent, and ammonium persulfate ((NH₄)₂S₂O₈) to the mixture.[10]

-

Irradiate the sealed vial with a blue LED reactor for 24 hours.[10]

-

Quench the reaction with ethyl acetate (EtOAc) and perform an aqueous workup with hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), and brine.[10]

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.[10]

-

Purify the crude product via column chromatography on silica gel using a hexane/EtOAc solvent system to yield pure this compound as a white solid.[10]

Toxicological and Ecological Information

Toxicological Information

-

Acute Effects: The primary toxicological concerns are acute toxicity upon ingestion, skin contact, or inhalation, as well as irritation to the skin, eyes, and respiratory system.[2][4]

-

Chronic Effects: No specific data on mutagenic, reproductive, or developmental effects are readily available.[4] The chemical is not listed as a known or anticipated carcinogen by NTP.[5]

Ecological Information

-

No substances known to be hazardous to the environment or not degradable in waste water treatment plants have been identified in this product.[2]

-

Due to its low water solubility, it is not likely to be mobile in the environment, and spillage is unlikely to penetrate the soil.[2]

Disposal Considerations

Waste from this product is classified as hazardous.[2] Dispose of contents and container in accordance with local, regional, and national regulations.[2] Do not mix with other waste.[5] Uncleaned containers should be treated as the product itself.[5]

References

- 1. ossila.com [ossila.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 105942-08-3 Name: 4-Bromo-2-fluorobenzonitrile [xixisys.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. This compound | 36282-26-5 [chemicalbook.com]

Toxicological Profile of 2-Bromo-4-fluorobenzonitrile: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological properties of 2-Bromo-4-fluorobenzonitrile (CAS No: 100375-96-4), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document synthesizes available data on its acute toxicity, irritation potential, and genotoxicity, and outlines standard experimental protocols for these assessments. All quantitative data is presented in structured tables for clarity, and experimental workflows are visualized using diagrams.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 100375-96-4 |

| Molecular Formula | C₇H₃BrFN |

| Molecular Weight | 200.01 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 76-80 °C |

Toxicological Hazard Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified from various safety data sheets are summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Quantitative Toxicological Data

Specific quantitative toxicological data for this compound is not widely available in published literature. However, data for the closely related isomer, 4-Bromo-2-fluorobenzonitrile, provides an indication of its potential toxicity.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat (female) | Oral | > 300 - < 2000 mg/kg bw | [1] |

Note: This data is for the isomer 4-Bromo-2-fluorobenzonitrile and should be used as an estimate for this compound with caution.

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments, based on standardized OECD guidelines and representative study reports.

Acute Oral Toxicity (OECD 401)

This test is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.[2]

Test System:

-

Species: Rat (Sprague Dawley strain is commonly used)

-

Sex: Initially, one sex (typically female) is used. If significant differences in sensitivity are suspected, both sexes are tested.

-

Age: Young adult animals (8-12 weeks old).

-

Housing: Housed in appropriate cages with controlled temperature, humidity, and light-dark cycle.

-

Diet: Standard laboratory diet and water available ad libitum, with a fasting period before administration.

Methodology:

-

Dose Formulation: The test substance is typically suspended or dissolved in a suitable vehicle (e.g., corn oil, water with a suspending agent). The concentration is adjusted to deliver the desired dose in a constant volume.

-

Administration: A single dose is administered to the animals by gavage.

-

Dose Levels: A limit test at 2000 mg/kg body weight may be performed initially. If mortality occurs, a full study with at least three dose levels is conducted to determine the LD50.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Necropsy: All animals (including those that die during the study) undergo a gross necropsy at the end of the observation period.

Acute Oral Toxicity Experimental Workflow

Dermal Irritation (Draize Test - OECD 404)

This test assesses the potential of a substance to cause skin irritation.[3]

Test System:

-

Species: Albino rabbit.

-

Number of Animals: At least three animals.

-

Skin Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

Methodology:

-

Application: A 0.5 g amount of the solid test substance is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.

-

Exposure: The patch is left in place for 4 hours.

-

Removal and Observation: After 4 hours, the patch is removed, and the skin is gently cleansed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The reactions are scored according to a standardized scale (Draize scoring system). The Primary Irritation Index (PII) is calculated from the scores.

Dermal Irritation Test Workflow

Eye Irritation (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or damage. Due to ethical considerations, in vitro alternatives like the Hen's Egg Test on the Chorioallantoic Membrane (HET-CAM) are often used as a screening tool.[4][5]

HET-CAM Test Protocol (In Vitro Alternative):

-

Preparation: Fertilized hen's eggs are incubated for 9 days. On day 9, a window is cut into the shell to expose the chorioallantoic membrane (CAM).

-

Application: A defined amount of the test substance is applied directly onto the CAM.

-

Observation: The CAM is observed for 5 minutes for signs of hemorrhage, lysis (vessel breakdown), and coagulation.

-

Scoring: The time to the appearance of each endpoint is recorded and used to calculate an irritation score.

HET-CAM Eye Irritation Screening Workflow

Genotoxicity

A battery of tests is typically required to assess the genotoxic potential of a substance.

This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[6][7][8][9]

Methodology:

-

Strains: At least five strains of bacteria with different mutations are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic metabolism in mammals.

-

Exposure: The bacterial strains are exposed to the test substance at various concentrations.

-

Evaluation: The number of revertant colonies (bacteria that have mutated back to their original state) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

This test detects damage to chromosomes or the mitotic apparatus in rodents.[6][10]

Methodology:

-

Test System: Typically mice or rats.

-

Administration: The test substance is administered to the animals, usually on two or more occasions.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration.

-

Analysis: The erythrocytes are analyzed for the presence of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division).

-

Evaluation: A significant, dose-related increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates a genotoxic effect.

Standard Genotoxicity Testing Pathway

Chronic Toxicity, Carcinogenicity, and Reproductive Toxicity

As of the date of this publication, no specific studies on the chronic toxicity, carcinogenicity, or reproductive and developmental toxicity of this compound were identified in the publicly available scientific literature. Standard protocols for these endpoints are briefly described below.

-

Chronic Toxicity (OECD 452): Involves repeated administration of the substance to animals (usually rodents) for a major portion of their lifespan (e.g., 12 months) to assess long-term health effects.

-

Carcinogenicity (OECD 451): Similar to chronic toxicity studies but extend for the full lifespan of the animal (e.g., 2 years for rats) with the primary endpoint being the development of tumors.

-

Reproductive and Developmental Toxicity (OECD 414, 415, 416): These studies are designed to evaluate the potential of a substance to interfere with reproduction and normal development. They involve treating animals before and during mating, throughout gestation and lactation, and assessing the effects on parental animals and their offspring.

Conclusion

This compound is a chemical intermediate with a defined acute hazard profile, being harmful by ingestion, skin contact, and inhalation, and causing skin and eye irritation. While specific quantitative toxicological data is limited, the available information warrants the use of appropriate personal protective equipment and engineering controls to minimize exposure in research and manufacturing settings. Further studies are required to fully characterize its potential for genotoxicity, chronic toxicity, carcinogenicity, and reproductive toxicity to allow for a complete risk assessment. The experimental protocols outlined in this guide provide a framework for conducting such necessary investigations in accordance with internationally recognized guidelines.

References

- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 105942-08-3 Name: 4-Bromo-2-fluorobenzonitrile [xixisys.com]

- 2. dep.nj.gov [dep.nj.gov]

- 3. daikinchemicals.com [daikinchemicals.com]

- 4. HET-CAM test for determining the possible eye irritancy of pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. :: Environmental Analysis Health and Toxicology [eaht.org]

- 7. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 8. Ames Test to Detect Mutagenicity of 2-Alkylcyclobutanones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. criver.com [criver.com]

An In-depth Technical Guide to the Melting Point of 2-Bromo-4-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-4-fluorobenzonitrile, with a primary focus on its melting point. This document includes detailed experimental protocols for melting point determination, a summary of key quantitative data, and a discussion of factors influencing this critical physical property.

Introduction

This compound is a dihalogenated benzonitrile derivative that serves as a versatile building block in organic synthesis.[1] With its three distinct functional groups—a nitrile, a bromine atom, and a fluorine atom—this compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] The bromine substituent is amenable to palladium-catalyzed cross-coupling reactions, while the fluorine atom can act as a leaving group in nucleophilic aromatic substitutions.[1][3] The nitrile group can be converted to other functional groups, further enhancing its synthetic utility.[1] Accurate determination of its physical properties, such as the melting point, is crucial for its identification, purity assessment, and application in various chemical processes.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below. The melting point is typically reported as a range, which can be influenced by the purity of the substance.

| Property | Value | Source(s) |

| Melting Point | 73.0 - 79.0 °C | [4] |

| 75 - 76.5 °C | [5] | |

| 77 - 78 °C (resublimed) | [5] | |

| Molecular Formula | C₇H₃BrFN | [2][4] |

| Molecular Weight | 200.01 g/mol | [2] |

| CAS Number | 36282-26-5 | [1][2][4] |

| Appearance | White to pale cream crystals, powder, or crystalline powder. | [2][4] |

| Purity (Assay by GC) | ≥97.5% | [4] |

Experimental Protocols for Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property used for identification and purity assessment. A pure substance typically melts over a narrow range of 1-2°C. Impurities tend to depress and broaden the melting point range.

This is a common and widely used method for determining the melting point of a solid.

Methodology:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. This can be achieved by grinding the crystals in a mortar and pestle.

-

Capillary Tube Packing: A small amount of the powdered sample is introduced into a capillary tube (sealed at one end) to a depth of 2-3 mm. The sample should be tightly packed by tapping the tube gently on a hard surface.

-

Instrument Setup: The packed capillary tube is placed in a melting point apparatus. The starting temperature should be set to approximately 10-15°C below the expected melting point.

-

Heating Rate: A heating rate of 1-2°C per minute is recommended for accurate determination. A faster heating rate can be used for a preliminary, approximate measurement.

-

Observation and Recording: The sample is observed through a magnifying lens as the temperature rises. Two temperatures are recorded:

-

T₁ (Onset of Melting): The temperature at which the first liquid droplet is observed.

-

T₂ (Clear Point): The temperature at which the entire sample has melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂.

DSC is a thermoanalytical technique that provides more precise and quantitative data on thermal transitions.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and heating rate (e.g., 5-10°C/min).

-

Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is increased.

-

Data Analysis: The melting process is observed as an endothermic peak on the DSC thermogram. The onset temperature of the peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.

Factors Influencing Melting Point

The purity of this compound is the most critical factor affecting its melting point. The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower and broader melting range.

Several purification techniques can be employed to obtain a high-purity sample with a sharp melting point:

-

Sublimation: As mentioned in the literature, sublimation at 55°C and 0.05 mm Hg yields white crystals of the product.[5] A resublimed sample showed a melting point of 77-78°C.[5]

-

Recrystallization: This involves dissolving the crude product in a suitable solvent and allowing it to slowly crystallize, leaving impurities in the mother liquor.

-

Chromatography: Column chromatography can be used for purification, as described in a synthesis procedure where the crude product is purified on a silica gel column using a hexane/EtOAc solvent mixture.[6]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the melting point of this compound using the capillary method.

Caption: Workflow for Capillary Melting Point Determination.

Conclusion

The melting point of this compound is a key parameter for its characterization and quality control. The reported melting point generally falls within the range of 73-79°C.[4][5] A sharp melting range within this window is indicative of high purity. For professionals in drug development and chemical synthesis, understanding the methods for its accurate determination and the factors that influence it is essential for ensuring the reliability and reproducibility of their work. Standard techniques like capillary melting point determination and DSC provide robust methods for assessing this critical physical property.

References

A Comprehensive Technical Guide to 2-Bromo-4-fluorobenzonitrile for Researchers and Drug Development Professionals

Introduction: 2-Bromo-4-fluorobenzonitrile is a versatile, multi-functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a nitrile group, a bromine atom, and a fluorine atom, provides multiple reactive sites for a variety of chemical transformations. This guide offers an in-depth overview of its chemical properties, key reactions, and its application in the synthesis of biologically active molecules, particularly as a scaffold for active pharmaceutical ingredients (APIs).

Synonyms

Data Presentation

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 36282-26-5 | [1][2][3] |

| Molecular Formula | C₇H₃BrFN | [1][2][3] |

| Molecular Weight | 200.01 g/mol | [1][2][3] |

| Appearance | White to pale purple crystalline powder | [1][2] |

| Melting Point | 74-79 °C | [3] |

| Purity | Typically ≥97% | [2][3] |

| Storage | Store at 0-8°C | [2] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data available in spectral databases. |

| ¹³C NMR | Data available in spectral databases. |

| Infrared (IR) | Spectra available in public databases such as PubChem. |

| Mass Spectrometry (MS) | Data available in public databases such as PubChem. |

Solubility

Experimental Protocols

Synthesis of this compound from 2-Bromo-4-fluorobenzamide

This protocol describes the dehydration of 2-bromo-4-fluorobenzamide to yield this compound.

Materials:

-

2-Bromo-4-fluorobenzamide

-

Pyridine (dry)

-

Trifluoroacetic anhydride

-

Ether

-

Ice bath

Procedure:

-

Dissolve 2-bromo-4-fluorobenzamide (0.05 mole) in 50 mL of dry pyridine in a round-bottom flask.

-

Cool the stirred solution in an ice bath.

-

Add trifluoroacetic anhydride (0.0525 mole) dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Remove the bulk of the pyridine by evaporation under reduced pressure.

-

Dissolve the residue in ether.

-

Wash the ethereal solution with water and then with brine.

-

Dry the ether layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and evaporate the ether under reduced pressure to obtain the crude product as a solid.

-

The product can be purified by sublimation at 55°C and 0.05 mm to yield white crystals.

Suzuki-Miyaura Coupling (Representative Protocol)

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid, which can be adapted for this compound. The bromine atom at the 2-position is amenable to palladium-catalyzed C-C bond formation.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent system (e.g., 1,4-Dioxane/H₂O, 4:1)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Seal the flask and evacuate and backfill with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100°C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr) (Representative Protocol)

This protocol outlines a general procedure for the nucleophilic aromatic substitution of the fluorine atom at the 4-position, which is activated by the electron-withdrawing nitrile group.

Materials:

-

This compound (1.0 equiv)

-

Nucleophile (e.g., Morpholine, 1.2 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Polar aprotic solvent (e.g., DMSO or DMF)

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask.

-

Add the nucleophile and the base to the solution.

-

Heat the reaction mixture to 80-120°C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Synthesis of 1,2,4-Oxadiazole Derivatives

The nitrile group can be converted to an amidoxime, which can then be cyclized to form a 1,2,4-oxadiazole ring system. These derivatives are of interest as ligands for cannabinoid receptors.[1]

Step 1: Synthesis of 4-Bromo-2-fluoro-N'-hydroxybenzamidine

-

Materials: this compound, Hydroxylamine hydrochloride, Sodium hydroxide, Ethanol.

-

Procedure: To a solution of this compound in ethanol, add hydroxylamine hydrochloride and sodium hydroxide. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). The resulting amidoxime can be isolated by standard workup procedures.

Step 2: Cyclization to form the 1,2,4-Oxadiazole

-

Materials: 4-Bromo-2-fluoro-N'-hydroxybenzamidine, an appropriate acyl chloride or carboxylic acid, a coupling agent (if using a carboxylic acid), and a suitable base and solvent.

-

Procedure: The amidoxime is reacted with an acylating agent to form an O-acyl amidoxime intermediate, which then undergoes cyclodehydration upon heating, often in the presence of a base, to yield the 3,5-disubstituted 1,2,4-oxadiazole.

Mandatory Visualization

Cannabinoid Receptor 2 (CB2) Signaling Pathway

Derivatives of this compound have been investigated as ligands for the Cannabinoid Receptor 2 (CB2), a G-protein coupled receptor (GPCR) primarily expressed on immune cells. Activation of the CB2 receptor is involved in modulating inflammatory responses.

Caption: CB2 Receptor Signaling Pathway.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura Coupling Workflow.

References

The Versatile Scaffolding of 2-Bromo-4-fluorobenzonitrile in Modern API Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs). 2-Bromo-4-fluorobenzonitrile has emerged as a highly versatile and valuable scaffold due to its unique trifunctional nature. The presence of a bromo group, a fluoro group, and a nitrile group on the benzonitrile core allows for a diverse range of chemical transformations, making it an ideal starting material for the synthesis of a variety of therapeutic agents. This technical guide provides a comprehensive overview of the applications of this compound in API synthesis, with a focus on its utility in constructing kinase inhibitors and cannabinoid receptor modulators.

Chemical Properties and Reactivity